molecular formula C13H11N3 B13038886 3-(6-Amino-3-methylpyridin-2-YL)benzonitrile

3-(6-Amino-3-methylpyridin-2-YL)benzonitrile

Cat. No.: B13038886
M. Wt: 209.25 g/mol
InChI Key: UPZBUMQCVJLHAX-UHFFFAOYSA-N
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Description

3-(6-Amino-3-methylpyridin-2-YL)benzonitrile is an organic compound with the molecular formula C₁₃H₁₁N₃ It is a derivative of benzonitrile, featuring an amino group and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-3-methylpyridin-2-YL)benzonitrile typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with appropriate reagents to introduce the amino and nitrile groups. One common method involves the use of hydroxylamine hydrochloride and benzaldehyde to form the benzonitrile moiety . The reaction conditions often include the use of solvents such as paraxylene and catalysts like ionic liquids to promote the reaction and improve yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of recyclable ionic liquids, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-3-methylpyridin-2-YL)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(6-Amino-3-methylpyridin-2-YL)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Amino-3-methylpyridin-2-YL)benzonitrile involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the nitrile group can participate in coordination with metal ions. These interactions can influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Amino-3-methylpyridin-2-YL)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in multiple research fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

3-(6-amino-3-methylpyridin-2-yl)benzonitrile

InChI

InChI=1S/C13H11N3/c1-9-5-6-12(15)16-13(9)11-4-2-3-10(7-11)8-14/h2-7H,1H3,(H2,15,16)

InChI Key

UPZBUMQCVJLHAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)N)C2=CC=CC(=C2)C#N

Origin of Product

United States

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